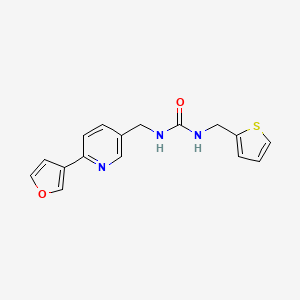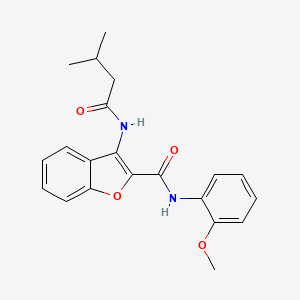![molecular formula C15H14N2 B2431550 7-Metil-2-(4-metilfenil)imidazo[1,2-a]piridina CAS No. 65964-61-6](/img/structure/B2431550.png)
7-Metil-2-(4-metilfenil)imidazo[1,2-a]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C15H14N2 and a molecular weight of 222.292 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry .
Aplicaciones Científicas De Investigación
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridines have been reported to exhibit potent activity against a wide spectrum of infectious agents .
Mode of Action
bigemina, B divergens, B. caballi, and Theileria equi, in a dose-dependent manner .
Biochemical Pathways
The inhibition of piroplasm growth suggests that it may interfere with the life cycle of these parasites .
Result of Action
In vitro studies have shown that imidazo[1,2-a]pyridine compounds can inhibit the growth of various piroplasms . The highest inhibitory effects were detected on the growth of B. caballi . Interestingly, the efficacy of imidazo[1,2-a]pyridine was higher against B. bigemina compared to the positive-control diminazene aceturate (DA) .
Direcciones Futuras
Imidazo[1,2-a]pyridines have shown a broad range of useful pharmacological activities such as antimicrobial, antiepileptic, antidiabetic, antiprotozoal, antifungal, anticonvulsant, hypnotic, anxiolytic, and anti-HIV . Therefore, the future directions of “7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine” could involve further exploration of these activities.
Análisis Bioquímico
Biochemical Properties
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine has been found to exhibit a broad spectrum of biological activity. It has been reported to have antifungal, anti-inflammatory, anticancer, antiviral, and antibacterial properties
Cellular Effects
The effects of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine on various types of cells and cellular processes are diverse. It has been found to inhibit the growth of certain organisms in a dose-dependent manner
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions . One common method includes the use of a one-pot, three-component reaction involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 2-(Chloromethyl)imidazo[1,2-a]pyridine
- 7-Methyl-2-(4-methylphenyl)-3-nitroimidazo[1,2-a]pyridine
- 7-Methyl-2-(4-methylphenyl)-3-nitroimidazo[1,2-a]pyrimidine
Uniqueness
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and phenyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other imidazo[1,2-a]pyridine derivatives .
Propiedades
IUPAC Name |
7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-3-5-13(6-4-11)14-10-17-8-7-12(2)9-15(17)16-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFJFTUNFSUVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2431469.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2431470.png)


![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide](/img/structure/B2431480.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]pyrazine-2-carboxamide](/img/structure/B2431484.png)
![3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane](/img/structure/B2431485.png)

![4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B2431487.png)

![N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide](/img/structure/B2431490.png)
